2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE
Overview
Description
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzodioxole group and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the beta-glucuronidase enzyme in Escherichia coli . This enzyme plays a crucial role in the metabolism of various substances, including certain drugs, by removing glucuronide moieties from drug metabolites .
Mode of Action
The compound interacts with its target by binding to the beta-glucuronidase enzyme, thereby inhibiting its activity . The crystal structure of the inhibitor bound to E.
Biochemical Pathways
The inhibition of beta-glucuronidase affects the metabolism of substances that undergo glucuronidation, a major phase II metabolic pathway. This can lead to changes in the bioavailability and efficacy of these substances .
Result of Action
By inhibiting beta-glucuronidase, this compound can prevent the removal of glucuronide moieties from drug metabolites, which can reduce drug-induced epithelial cell toxicity in the gastrointestinal tract . For example, it has been found to protect mice against diarrhea induced by the anticancer drug CPT-11 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Substituted Piperazine: This step involves the reaction of 1-(3,4-methylenedioxybenzyl)piperazine with an appropriate acylating agent under anhydrous conditions.
Acetamide Formation: The intermediate product is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylenedioxy and dimethoxy groups.
Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.
Substitution: The benzodioxole and piperazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the substituents, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE has several applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: Shares the benzodioxole moiety but differs in the rest of the structure.
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Similar piperazine and benzodioxole groups but with a pyrimidine ring instead of the acetamide moiety.
Uniqueness
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-29-20-5-3-18(13-22(20)30-2)7-8-25-24(28)16-27-11-9-26(10-12-27)15-19-4-6-21-23(14-19)32-17-31-21/h3-6,13-14H,7-12,15-17H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMFTMIBAPJPFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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